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Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the kinase inhibitor K03861's performance against various Cyclin-
Dependent Kinases (CDKSs), supported by experimental data and detailed methodologies.

K03861 is a potent, type 1l ATP-competitive inhibitor initially identified as a strong inhibitor of
Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by competing with cyclin for binding to
CDK2.[1][2] Subsequent research has revealed a more complex selectivity profile, with
significant activity against other CDK family members, most notably CDK8 and CDK19.[3] This
guide synthesizes available data to present a comprehensive overview of KO3861's selectivity.

Quantitative Kinase Inhibition Profile

The inhibitory activity of KO3861 has been quantified against several key CDKs, revealing a
distinct selectivity profile. While initially characterized as a CDK2 inhibitor, studies in live cells
have demonstrated potent engagement of the transcriptional kinases CDK8 and CDK19.[3]
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Inhibition Value

Target Kinase Notes Reference
(K_d_/1C_50)
CDK2 (Wild-Type) K_d_=50nM Biochemical assay [1112]
CDK2 (C118L) K_d_ =18.6 nM Biochemical assay [1][2]
CDK2 (A144C) K d =154nM Biochemical assay [1112]
CDK2 (C118L/A144C) K d_=9.7nM Biochemical assay [1112]
Potent Engagement Live-cell NanoBRET
CDK8 [3]
(IC_50_<10nM) assay
Potent Engagement Live-cell NanoBRET
CDK19 [3]
(IC_50_<10nM) assay
Pronounced selectivity )
) Live-cell NanoBRET
Other CDKs over other family [3]

assay
members

Note: K_d_ (dissociation constant) and IC_50_ (half-maximal inhibitory concentration) are
measures of inhibitor potency. Lower values indicate higher potency. The data presented is
compiled from multiple sources and assay types, which should be considered when making
direct comparisons.

Experimental Protocols

The determination of kinase inhibitor selectivity involves various biochemical and cell-based
assays. Below are detailed methodologies for key experiments relevant to the characterization
of KO3861.

Biochemical Kinase Inhibition Assay (Example for
CDK2)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified
kinase.

Materials:
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Purified recombinant CDK2/Cyclin complex

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

ATP (at a concentration near the K_m_ for the kinase)

Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1)

K03861 (or other test inhibitor)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of KO3861 in DMSO, followed by a further
dilution in kinase buffer.

Reaction Setup: In a microplate, add the kinase, substrate, and K03861 at various
concentrations.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period
(e.g., 60 minutes).

Detection: Stop the reaction and measure the amount of product formed (phosphorylated
substrate) or ATP consumed using a suitable detection reagent and a microplate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration
relative to a no-inhibitor control. Determine the IC_50_ value by fitting the data to a dose-
response curve.

NanoBRET™ Target Engagement Assay (for live-cell
selectivity)

This assay measures the binding of an inhibitor to its target kinase within living cells.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Materials:

HEK293 cells (or other suitable cell line)

Expression vectors for NanoLuc®-fused CDK and its corresponding cyclin partner

Transfection reagent

Opti-MEM™ | Reduced Serum Medium

NanoBRET™ Tracer (a fluorescent ligand for the kinase)

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

K03861 (or other test inhibitor)

White, tissue culture-treated 96-well or 384-well plates

Plate reader capable of measuring luminescence at two wavelengths

Procedure:

Transfection: Co-transfect cells with the NanoLuc®-CDK and cyclin expression vectors and
seed them into the assay plate. Incubate overnight.

Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells,
followed by the addition of the NanoBRET™ Tracer at a fixed concentration.

Incubation: Incubate the plate for 2 hours at 37°C in a CO:z incubator.

Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
to all wells.

Measurement: Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor
emission) on a plate reader.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in
the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC_50
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value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-
response curve.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: K03861 inhibits CDK2, CDK8, and CDK19 pathways.
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Kinase Selectivity Profiling Workflow
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Caption: Workflow for kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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